4-(benzenesulfonyl)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Description
4-(benzenesulfonyl)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C21H21F2N3O3S2 and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, featuring piperazine carboxamides, have been synthesized and characterized. These compounds exhibit moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Crystal Structure and DFT Calculations
Two new compounds related to 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized, and their structures confirmed by single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations have been carried out to understand the electrophilic and nucleophilic nature of the molecules, offering insights into their potential interactions and reactivity (Kumara et al., 2017).
Antifungal Azoles
A series of optically active antifungal azoles incorporating the piperazin-1-yl moiety have been synthesized, showing significant antifungal activity against various fungal cultures. This underscores the utility of these compounds in developing new antifungal therapies (Upadhayaya et al., 2004).
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S2/c22-15-13-17(23)20-18(14-15)30-21(24-20)26-10-8-25(9-11-26)19(27)7-4-12-31(28,29)16-5-2-1-3-6-16/h1-3,5-6,13-14H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKMEVRAEZOFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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